molecular formula C16H12BrN3S B2924889 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 872987-72-9

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2924889
CAS No.: 872987-72-9
M. Wt: 358.26
InChI Key: IBAZHIDWEWSLDH-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a (4-bromobenzyl)thio group and at position 6 with a pyridin-3-yl moiety.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAZHIDWEWSLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a 1,4-diketone or its equivalent under acidic or basic conditions.

    Introduction of the Bromobenzylthio Group: The bromobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves reacting 4-bromobenzyl chloride with a thiol compound to form the bromobenzylthio intermediate.

    Coupling with Pyridinyl Group: The final step involves coupling the bromobenzylthio intermediate with a pyridinyl derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzylthio group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiol or sulfide.

    Substitution: Formation of substituted benzylthio derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

Target Compound
  • Core : Pyridazine.
  • Position 3 : (4-Bromobenzyl)thio group (bulky, lipophilic, bromine-mediated interactions).
  • Position 6 : Pyridin-3-yl (heteroaromatic, hydrogen bond acceptor).
  • Molecular Weight : Estimated at 358.4 g/mol (C₁₆H₁₂BrN₃S).
I-Series Compounds ( )
  • Examples: I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate. I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
  • Key Features: Pyridazine or isoxazole cores. Phenethylamino/phenethylthio linkers with ester termini (e.g., ethyl benzoate). Methyl or isoxazole substituents enhance steric/electronic modulation.
  • Bromine substituent increases lipophilicity vs. methyl/isoxazole groups in I-series compounds.
Triazolo-Pyridazine Analogs ( )
  • Example : 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 894061-16-6).
  • Key Features :
    • Fused triazolo-pyridazine core (enhanced planarity for π-stacking).
    • Pyridin-4-yl at position 6 (vs. pyridin-3-yl in the target).
    • Solubility: 33.7 µg/mL at pH 7.4.
  • Comparison: The triazolo ring may improve binding affinity but reduce synthetic accessibility. Pyridin-4-yl vs.

Data Table: Structural and Physicochemical Properties

Compound Core Structure Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Solubility (pH 7.4) Key Functional Attributes
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine Pyridazine (4-Bromobenzyl)thio Pyridin-3-yl 358.4* Not reported Bromine (lipophilicity/halogen bonding)
I-6373 Pyridazine 4-(3-Methylisoxazol-5-yl)phenethylthio Ethyl benzoate Not reported Not reported Isoxazole (electronic modulation)
CAS 894061-16-6 Triazolo[4,3-b]pyridazine (Pyridin-2-ylmethyl)thio Pyridin-4-yl 320.4 33.7 µg/mL Triazolo core (planarity), higher solubility

*Estimated based on molecular formula.

Biological Activity

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a pyridazine ring substituted with a 4-bromobenzylthio group and a pyridin-3-yl group. The synthesis typically involves the following steps:

  • Formation of the Pyridazine Core : This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
  • Introduction of the 4-Bromobenzylthio Group : A nucleophilic substitution reaction is utilized, where 4-bromobenzyl chloride reacts with a thiol group.
  • Coupling with the Pyridin-3-yl Group : This final step involves coupling the bromobenzylthio intermediate with a pyridinyl derivative using palladium-catalyzed cross-coupling reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The unique structure allows for potential π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. Its structural components facilitate interactions that disrupt microbial cell functions.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, indicating potential anticancer activity. Mechanisms proposed include apoptosis induction and cell cycle arrest .

Case Studies and Experimental Results

A summary of key findings from recent studies includes:

Study FocusFindings
Antimicrobial ActivityExhibited significant activity against specific bacterial strains; further exploration needed.
Anticancer ActivityInhibited proliferation in multiple cancer cell lines; mechanisms involve apoptosis and cell cycle arrest .
Structure-Activity RelationshipUnique bromine atom enhances reactivity and binding affinity; critical for biological interactions.

Comparisons with Similar Compounds

The compound can be compared to other derivatives such as:

Compound NameStructural FeaturesBiological Activity
3-((4-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazineChlorine instead of BromineSimilar antimicrobial and anticancer properties
3-((4-Methylbenzyl)thio)-6-(pyridin-3-yl)pyridazineMethyl group additionVarying potency in biological assays

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